3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol
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Overview
Description
3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol: is a chemical compound with the molecular formula C18H29NO It is a substituted phenol, which means it has a phenol group (a benzene ring with a hydroxyl group) with additional substituents attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids . This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its effects on various biological pathways make it a candidate for drug development and pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol: shares similarities with other substituted phenols and pyrrolidine derivatives.
Phenol: The basic structure of phenol is similar, but without the additional substituents.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and various substituents can have similar properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of a phenol group with a substituted pyrrolidine ring. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
38190-96-4 |
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Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(1-pentyl-3-propylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C18H29NO/c1-3-5-6-12-19-13-11-18(15-19,10-4-2)16-8-7-9-17(20)14-16/h7-9,14,20H,3-6,10-13,15H2,1-2H3 |
InChI Key |
OLBVZLXQANREEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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